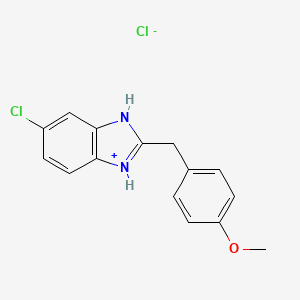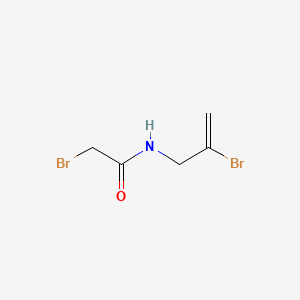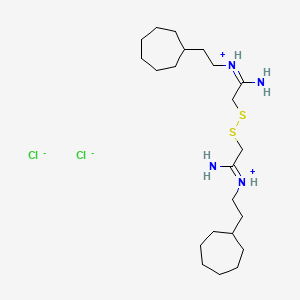
1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane is a complex organic compound that features multiple prop-2-enoxy groups attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane typically involves the reaction of prop-2-enol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the prop-2-enoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-bis[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate
- Dipropylene glycol diacrylate
Uniqueness
Compared to similar compounds, 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane stands out due to its multiple prop-2-enoxy groups and dioxolane ring structure.
Propriétés
Numéro CAS |
37160-66-0 |
|---|---|
Formule moléculaire |
C16H24O6 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane |
InChI |
InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2 |
Clé InChI |
WRIFTLOTZYMLNI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
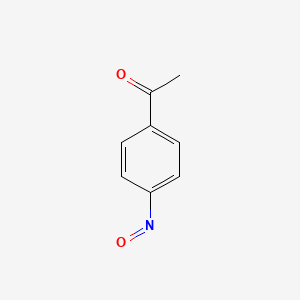
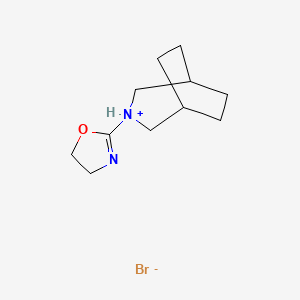
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)

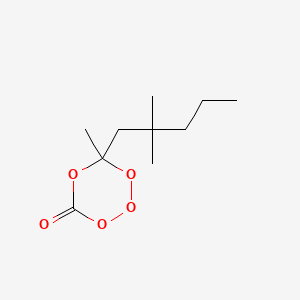
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
